molecular formula C8H16N4O2 B12654872 4-(4-Morpholinyldiazenyl)morpholine CAS No. 16504-26-0

4-(4-Morpholinyldiazenyl)morpholine

Cat. No.: B12654872
CAS No.: 16504-26-0
M. Wt: 200.24 g/mol
InChI Key: MCDKUJUVZJDREQ-MDZDMXLPSA-N
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Description

4-(4-Morpholinyldiazenyl)morpholine is an organic compound featuring a morpholine ring structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of two morpholine rings connected by a diazenyl group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyldiazenyl)morpholine typically involves the reaction of morpholine with diazonium salts. One common method includes the diazotization of aniline derivatives followed by coupling with morpholine under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyldiazenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted morpholine derivatives .

Scientific Research Applications

4-(4-Morpholinyldiazenyl)morpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyldiazenyl)morpholine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular processes. The morpholine rings may interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholinyldiazenyl)morpholine is unique due to the presence of two morpholine rings connected by a diazenyl groupThe compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple scientific disciplines .

Properties

CAS No.

16504-26-0

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

(E)-dimorpholin-4-yldiazene

InChI

InChI=1S/C8H16N4O2/c1-5-13-6-2-11(1)9-10-12-3-7-14-8-4-12/h1-8H2/b10-9+

InChI Key

MCDKUJUVZJDREQ-MDZDMXLPSA-N

Isomeric SMILES

C1COCCN1/N=N/N2CCOCC2

Canonical SMILES

C1COCCN1N=NN2CCOCC2

Origin of Product

United States

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